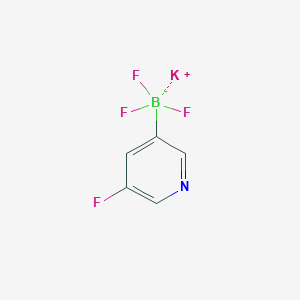

Potassium 5-fluoropyridine-3-trifluoroborate

Beschreibung

Potassium 5-fluoropyridine-3-trifluoroborate (molecular formula: C₅H₂BF₄KN) is a boronic acid derivative stabilized as a trifluoroborate salt. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a trifluoroborate (-BF₃K) group at the 3-position. Such organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and tolerance to air and moisture compared to boronic acids .

Eigenschaften

IUPAC Name |

potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENIAZRKPYIAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for installing boronate esters on aromatic rings. For 3-bromo-5-fluoropyridine:

-

React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Optimize conditions:

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

-

Temperature: 80–100°C.

-

Duration: 12–24 hours.

-

This yields 5-fluoropyridine-3-boronic acid pinacol ester, a stable intermediate.

Direct Borylation via Grignard Reagents

An alternative approach involves generating a pyridinyl Grignard reagent:

-

Treat 3-bromo-5-fluoropyridine with magnesium in THF.

-

Quench with trimethyl borate to form the boronate ester.

-

Acidic workup (e.g., HCl) yields the boronic acid, which is subsequently esterified with pinacol.

Fluoridation to Trifluoroborate

The final step converts the boronate ester into Potassium 5-fluoropyridine-3-trifluoroborate using KHF₂. Key parameters include:

-

Solvent : Dimethylformamide (DMF) or THF/water mixtures.

-

Temperature : 80–100°C.

-

Molar Ratio : KHF₂ in excess (2–6 equivalents relative to boronate ester).

-

Reaction Time : 6–8 hours, monitored by TLC or NMR.

Purification :

-

Remove solvents under reduced pressure.

-

Precipitate the product using methyl tert-butyl ether (MTBE).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Challenges | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity; mild conditions | Requires palladium catalyst; cost | 70–85% |

| Grignard Approach | Avoids transition metals | Sensitivity to moisture; lower yields | 60–75% |

| One-Pot Halogenation | Streamlined process | Limited substrate scope | 50–65% |

Optimization and Troubleshooting

-

Side Reactions : Competing hydrolysis of the boronate ester can occur if moisture is present. Strict anhydrous conditions are critical.

-

Catalyst Loading : Increasing Pd catalyst to 5–10 mol% improves conversion in Miyaura borylation.

-

Temperature Control : Higher temperatures (≥100°C) accelerate fluoridation but risk decomposition.

Applications and Derivatives

The product serves as a precursor for:

Analyse Chemischer Reaktionen

Hydrolysis to Boronic Acid

Hydrolysis of potassium trifluoroborates to boronic acids is critical for their utility in Suzuki-Miyaura couplings. For potassium 5-fluoropyridine-3-trifluoroborate, hydrolysis under basic conditions (e.g., THF/H₂O with Cs₂CO₃ at 55°C) follows a "slow-release" mechanism . The fluoropyridine moiety’s resonance effects (Swain-Lupton parameter, ℛ) likely slow hydrolysis compared to non-heteroaromatic trifluoroborates .

Key Findings:

-

Acid Catalysis : Hydrolysis of aryltrifluoroborates with electron-deficient groups (e.g., p-F-phenyl) requires acid catalysis . The fluorine substituent on pyridine may similarly stabilize intermediates, necessitating acidic conditions for efficient conversion to 5-fluoropyridine-3-boronic acid.

-

Phase Effects : Partial phase-splitting in THF/H₂O systems lowers bulk pH, accelerating hydrolysis . Stirring rate and vessel material (e.g., borosilicate glass) further influence kinetics due to fluoride leaching .

Table 1: Hydrolysis Conditions and Rates for Selected Trifluoroborates

Silica gel-mediated hydrolysis in water provides a mild alternative, achieving full conversion within 3 hours at 25°C . This method avoids strong bases, preserving acid-sensitive functional groups.

Suzuki-Miyaura Cross-Coupling

Potassium 5-fluoropyridine-3-trifluoroborate participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Its stability minimizes protodeboronation and oxidative homocoupling, common issues with boronic acids .

Reaction Optimization:

-

Catalysts : PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with XPhos ligands are effective for heteroaryl couplings .

-

Bases : Cs₂CO₃ or K₂CO₃ in biphasic solvents (e.g., CPME/H₂O) drive equilibria toward product formation .

-

Solvents : THF/H₂O (4:1) enhances solubility of hydrophilic trifluoroborates .

Table 2: Representative Cross-Coupling Reactions

The fluorine atom’s meta-directing effect on pyridine ensures regioselective coupling at the 3-position, avoiding steric hindrance from the trifluoroborate group .

Functional Group Compatibility

The trifluoroborate group tolerates diverse reaction conditions:

-

Oxidation : Epoxidation of alkenes proceeds without boron degradation .

-

Reductive Amination : PEMB (5-ethyl-2-methylpyridine borane) enables reductive amination of formyl-substituted analogs, yielding aminomethyl derivatives (e.g., 5a–f in Table 5 of ).

Limitations :

-

Hydrophilicity may reduce solubility in non-polar solvents, necessitating counterion exchange (e.g., to nBu₄N⁺) .

-

Strongly acidic conditions promote premature hydrolysis, requiring pH control .

Mechanistic Insights

DFT studies reveal that B–F bond elongation in intermediate difluoroboranes correlates with hydrolysis rates . For 5-fluoropyridine-3-trifluoroborate, resonance stabilization of the transition state lowers activation energy, favoring direct hydrolysis over acid-catalyzed pathways .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Potassium 5-fluoropyridine-3-trifluoroborate is frequently employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for constructing complex organic molecules, particularly in pharmaceutical development.

- Case Study : In a study examining the use of organotrifluoroborates for cross-coupling, potassium 5-fluoropyridine-3-trifluoroborate was successfully utilized to form various aryl compounds with high yields. The reaction conditions were optimized to enhance the efficiency of the coupling process .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85-95 | Pd catalyst, K2CO3, DMSO |

| Negishi Coupling | 80-90 | Pd catalyst, Zn, THF |

Radiolabeling for Nuclear Medicine

The compound has also found applications in the field of nuclear medicine, particularly in the development of radiopharmaceuticals targeting prostate-specific membrane antigen (PSMA).

- Case Study : A series of PSMA-targeting probes incorporating trifluoroborate moieties demonstrated promising results for positron emission tomography (PET) imaging. These probes exhibited high tumor uptake and low background activity, indicating their potential for effective cancer imaging .

| Probe Type | Tumor Uptake (% ID/g) | Background Activity |

|---|---|---|

| Trifluoroborate Probe | 21.71 ± 6.13 | Low |

| Conventional Probe | 18.70 ± 2.03 | Higher |

Synthesis of Complex Molecules

Potassium 5-fluoropyridine-3-trifluoroborate plays a crucial role in the late-stage functionalization of complex molecules, allowing for the introduction of fluorine atoms into organic frameworks.

- Case Study : Research demonstrated that using this trifluoroborate compound enabled the selective fluorination of heterocyclic compounds with high yields and purity. This method is valuable for synthesizing pharmaceuticals where fluorine substitution is critical for enhancing biological activity .

Advantages Over Other Boron Reagents

Potassium trifluoroborates possess several advantages compared to traditional boronic acids:

- Stability : They are less prone to hydrolysis and degradation under ambient conditions.

- Reactivity : They can engage in a broader range of reactions due to their unique electronic properties.

- Ease of Handling : Their solid-state form simplifies storage and handling compared to liquid boronic acids.

Wirkmechanismus

The mechanism of action of potassium 5-fluoropyridine-3-trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate anion transfers the organic group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the palladium complex, forming the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyridinyl Trifluoroborates

Potassium (6-Chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3)

- Structural Differences : A chlorine atom replaces the fluorine at the 6-position of the pyridine ring.

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, making it more reactive in cross-couplings than its fluoro counterpart. This is advantageous in coupling with electron-rich aryl halides .

- Applications : Used in pharmaceutical intermediates, particularly in synthesizing heterocyclic scaffolds for kinase inhibitors .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Potassium (5-Bromo-2-Fluoropyridin-3-yl)trifluoroborate (CAS: 1245906-64-2)

- Structural Differences : Contains bromine at the 5-position and fluorine at the 2-position.

- Reactivity : Bromine’s lower electronegativity (vs. fluorine) increases susceptibility to nucleophilic substitution, enabling diversification via halogen exchange reactions .

- Applications : A versatile building block for functionalized pyridines in agrochemicals and materials science .

Heteroaromatic Trifluoroborates

Potassium Thiophene-3-Trifluoroborate

- Structural Differences : Replaces the pyridine ring with a thiophene ring.

- Reactivity : Thiophene’s electron-rich nature facilitates coupling with electron-deficient partners, contrasting with pyridine’s electron-deficient reactivity .

Pyrimidin-6-yl Trifluoroborate Salts

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine’s strong electron-withdrawing nature in pyridinyl trifluoroborates reduces ring electron density, directing cross-couplings to specific positions .

- Stability : Trifluoroborate salts exhibit superior shelf-life compared to boronic acids, with stability influenced by substituent electronegativity (e.g., Cl > F in pyridines) .

- Toxicity: Pyridine-based trifluoroborates generally show low acute toxicity, while thiophene derivatives display notable bioactivity without organ damage .

Biologische Aktivität

Potassium 5-fluoropyridine-3-trifluoroborate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Potassium 5-fluoropyridine-3-trifluoroborate is an organoboron compound characterized by the presence of a trifluoroborate group. Its chemical structure allows for versatile reactivity in various coupling reactions, particularly in the formation of carbon-carbon bonds.

Biological Activity

The biological activity of potassium 5-fluoropyridine-3-trifluoroborate can be understood through its applications in drug development and synthetic chemistry.

1. Anticancer Activity:

Research has indicated that compounds containing trifluoroborate groups can exhibit anticancer properties. For instance, studies have shown that derivatives of pyridine-based trifluoroborates can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties:

Trifluoroborate compounds have also been investigated for their antimicrobial activities. In particular, potassium 5-fluoropyridine-3-trifluoroborate has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Enzyme Inhibition:

The compound's ability to act as a reversible inhibitor of certain enzymes has been documented, which could provide insights into its role in biochemical pathways relevant to disease states .

Synthesis Methods

The synthesis of potassium 5-fluoropyridine-3-trifluoroborate typically involves:

- Borylation Reactions: Utilizing palladium-catalyzed borylation methods to introduce the trifluoroborate moiety onto the pyridine ring. This process often yields high purity and good yields of the desired product .

- Cross-Coupling Techniques: The compound is frequently used in Suzuki-Miyaura coupling reactions, where it serves as a coupling partner for various aryl halides, facilitating the formation of complex organic molecules .

Case Studies

Several case studies illustrate the biological activity and synthetic utility of potassium 5-fluoropyridine-3-trifluoroborate:

- Anticancer Research:

- Antimicrobial Testing:

- Enzyme Inhibition Studies:

Data Summary

Q & A

Basic: What safety protocols are critical when handling Potassium 5-fluoropyridine-3-trifluoroborate?

Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use face shields for splash risks .

- Engineering Controls: Implement local exhaust ventilation and closed-system handling to minimize aerosol formation .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

- Storage: Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Basic: What synthetic methodologies are effective for preparing Potassium 5-fluoropyridine-3-trifluoroborate?

Answer:

- Borylation of Halopyridines: React 5-fluoro-3-bromopyridine with trisopropyl borate in THF, followed by KHF₂ quench to yield the trifluoroborate salt .

- Optimized Conditions: Use n-BuLi (1.5 equiv.) at −78°C for lithiation, ensuring anhydrous conditions to avoid side reactions .

- Purification: Recrystallize from ethanol/water (3:1) to achieve >95% purity, confirmed by ¹⁹F NMR .

Advanced: How can catalytic efficiency in Suzuki-Miyaura cross-coupling be optimized using this reagent?

Answer:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in DMF or THF (80–100°C) for aryl chloride coupling .

- Ligand Effects: Bulky ligands (e.g., SPhos) improve turnover in sterically hindered substrates .

- Substrate Scope Testing: Screen electron-deficient aryl chlorides (e.g., 4-nitrochlorobenzene) to assess reactivity limits .

- Kinetic Analysis: Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., transmetallation vs. oxidative addition) .

Advanced: How to address contradictions in reported catalytic efficiencies across studies?

Answer:

- Reproducibility Checks: Replicate baseline conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 100°C) to validate literature claims .

- Purity Assessment: Characterize reagent purity via elemental analysis and ¹⁹F NMR; impurities (e.g., boronic acids) can inhibit catalysis .

- Ligand Screening: Test diverse ligands (e.g., BrettPhos vs. XPhos) to resolve discrepancies in yield .

- Mechanistic Probes: Use DFT calculations to compare transition-state energies under varying conditions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can computational modeling enhance mechanistic understanding of its reactivity?

Answer:

- DFT Studies: Model the transmetallation step to identify steric/electronic effects of the 5-fluoro group on boron-leaving group activation .

- Solvent Effects: Simulate solvation energies in polar aprotic solvents (e.g., DMF vs. THF) to rationalize rate differences .

- Docking Studies: For pharmacological applications, predict binding affinities to target enzymes (e.g., kinases) using molecular dynamics .

Advanced: What strategies mitigate toxicity risks in pharmacological studies?

Answer:

- Acute Toxicity Assays: Administer doses (25–100 mg/kg, oral) to murine models; monitor ALT, AST, and creatinine levels for hepatorenal toxicity .

- Receptor Profiling: Use selective antagonists (e.g., yohimbine for α₂-adrenergic receptors) to identify mechanistic pathways in antinociceptive studies .

- Behavioral Tests: Assess motor coordination via open-field tests to exclude CNS side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.